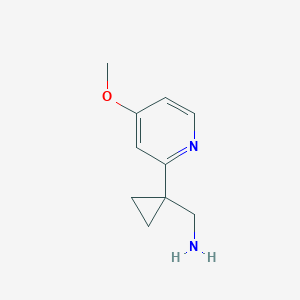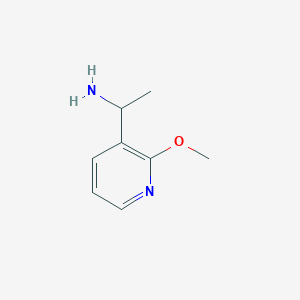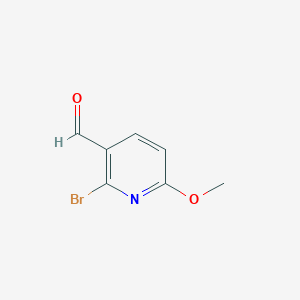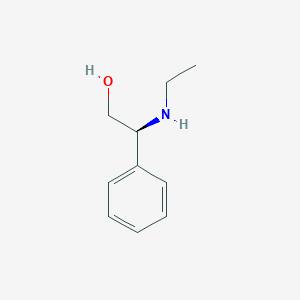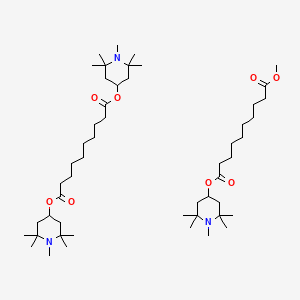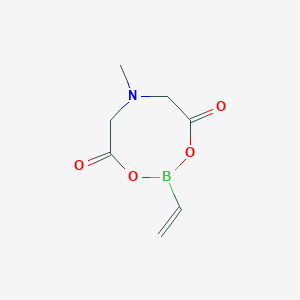
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
The compound 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione is not directly mentioned in the provided papers. However, the papers discuss related compounds that could provide insight into the synthesis and reactivity of similar structures. The first paper discusses 6-Bromomethyl-4H-1,3-dioxin, which is used as a versatile intermediate for constructing various heterocycles and carbocycles . The second paper describes 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a reagent that shows superior stability and reactivity for vinylboronate Heck couplings . These compounds share some structural features with this compound, such as the presence of a vinyl group and a heterocyclic dioxin or dioxaborinane ring.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions starting from simple precursors like allyl iodide . For the synthesis of this compound, a similar approach could be hypothesized, involving the preparation of an appropriate dioxazaborocane ring followed by functionalization with a vinyl group and a methyl group. The synthesis of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane suggests that the stability of the dioxaborinane ring could be beneficial in subsequent coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered dioxazaborocane ring with oxygen and nitrogen atoms as heteroatoms. The presence of a vinyl group would introduce unsaturation into the molecule, which could be important for its reactivity. The methyl group would provide steric bulk and could influence the electronic properties of the molecule.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the described compounds undergo a variety of reactions. For instance, 6-Bromomethyl-4H-1,3-dioxin participates in alkylations, retrocycloaddition, and endo-conjugate addition reactions with carbon and nitrogen nucleophiles . These reactions could be relevant to the chemical behavior of the compound , particularly in forming complex structures or in functional group transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred to some extent from the related compounds. The dioxaborinane compound is noted for its stability and reactivity, which suggests that the dioxazaborocane compound might also exhibit good stability, making it suitable for use in various chemical reactions . The presence of the vinyl group could make the compound amenable to Heck couplings, as seen with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane .
Wissenschaftliche Forschungsanwendungen
1. Flame Retardancy in Polymers
Chemical modification using flame retardants (FRs) like 6-methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo) has been applied to reduce the flammability of polymers such as polystyrene. StBcyclo, used as a reactive FR, is incorporated into the polymer backbone, significantly enhancing flame retardant properties. The copolymers synthesized with varying amounts of StBcyclo showed varied thermal behavior and flammability characteristics, assessed using pyrolysis combustion flow calorimetry (Wiącek et al., 2015).
2. Asymmetric Reactions
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane derivatives have potential applications in asymmetric reactions. The structures of chiral vinyldioxazaborocanes, such as (2E)- and (2Z)-6-benzyl-2-buten-2-yl-1,3,6,2-dioxazaborocane and (2Z)-2-buten-2-yl-6-isobutyl-1,3,6,2-dioxazaborocane, are crucial for their utilization in asymmetric synthesis. These compounds show unique N-B donor-acceptor bond lengths, which are vital for their reactivity in asymmetric reactions (Olmstead et al., 2006).
3. Boronic Acid Derivatives
The compound 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, a boronic acid derivative, exhibits interesting crystal structures. Its structural properties, like bond angles and bond lengths, are key to understanding its reactivity and potential applications in materials science and catalysis. Such derivatives are significant for their unique chemical and physical properties (Sopková-de Oliveira Santos et al., 2004).
Eigenschaften
IUPAC Name |
2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRQGYAVASCCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746323 | |
| Record name | 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104636-73-8 | |
| Record name | 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)
